molecular formula C24H30N4O3 B4999859 N-[2-[1-(3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide CAS No. 1185542-83-9

N-[2-[1-(3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide

Cat. No.: B4999859
CAS No.: 1185542-83-9
M. Wt: 422.5 g/mol
InChI Key: KCCJDFFBWAQWES-UHFFFAOYSA-N
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Description

N-[2-[1-(3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide is a complex organic compound featuring a benzofuran ring, a piperidine ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-(3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Piperidine Ring Formation: The piperidine ring is often synthesized via reductive amination or other cyclization methods.

    Pyrazole Ring Formation: Pyrazole rings are commonly formed through condensation reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The final compound is obtained by coupling the benzofuran, piperidine, and pyrazole intermediates under suitable conditions, often involving catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-(3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-[2-[1-(3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmacology: The compound may be studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-[1-(3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The benzofuran, piperidine, and pyrazole rings may contribute to binding affinity and specificity. The exact pathways and molecular targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain benzofuran rings, are known for their biological activities.

    Piperidine Derivatives: Compounds such as piperidine alkaloids are well-studied for their pharmacological properties.

    Pyrazole Derivatives: Pyrazole-based compounds are widely used in medicinal chemistry for their diverse biological activities.

Uniqueness

N-[2-[1-(3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide is unique due to the combination of these three distinct rings in a single molecule, which may confer unique biological and chemical properties not found in simpler analogs.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness

Properties

IUPAC Name

N-[2-[1-(3,6-dimethyl-1-benzofuran-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-15-6-7-18-16(2)21(31-19(18)14-15)22(29)27-12-9-17(10-13-27)28-20(8-11-25-28)26-23(30)24(3,4)5/h6-8,11,14,17H,9-10,12-13H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCJDFFBWAQWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCC(CC3)N4C(=CC=N4)NC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111626
Record name N-[1-[1-[(3,6-Dimethyl-2-benzofuranyl)carbonyl]-4-piperidinyl]-1H-pyrazol-5-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185542-83-9
Record name N-[1-[1-[(3,6-Dimethyl-2-benzofuranyl)carbonyl]-4-piperidinyl]-1H-pyrazol-5-yl]-2,2-dimethylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185542-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-[1-[(3,6-Dimethyl-2-benzofuranyl)carbonyl]-4-piperidinyl]-1H-pyrazol-5-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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